5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride
Descripción
Chemical Identity and Nomenclature
This compound exists as a well-defined heterocyclic compound with the molecular formula C₁₂H₁₇Cl₂N₃ and a molecular weight of 274.19 grams per mole. The compound is registered under the Chemical Abstracts Service number 1185692-43-6, providing a unique identifier for chemical databases and scientific literature. The systematic nomenclature reflects the International Union of Pure and Applied Chemistry conventions, clearly indicating the structural arrangement of functional groups within the molecule.
The compound's structural identity can be precisely described through multiple chemical notation systems. The canonical Simplified Molecular Input Line Entry System representation is recorded as "CC1=CC2=C(C=C1)N=C(N2)C3CCCN3.Cl.Cl", which provides a linear textual description of the molecular connectivity. The International Chemical Identifier string "InChI=1S/C12H15N3.2ClH/c1-8-4-5-9-11(7-8)15-12(14-9)10-3-2-6-13-10;;/h4-5,7,10,13H,2-3,6H2,1H3,(H,14,15);2*1H" offers an alternative standardized representation that facilitates database searches and molecular modeling applications.
The compound exhibits several synonymous designations in chemical literature, including 6-methyl-2-(2-pyrrolidinyl)-1h-benzimidazole dihydrochloride and 5-Methyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride. These alternative names reflect different numbering conventions for the benzimidazole ring system, though they refer to the identical chemical entity. The European Community number 859-252-2 provides additional regulatory identification for the compound within European chemical databases.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇Cl₂N₃ |
| Molecular Weight | 274.19 g/mol |
| Chemical Abstracts Service Number | 1185692-43-6 |
| European Community Number | 859-252-2 |
| International Chemical Identifier Key | ZRLJKCZRAZUINA-UHFFFAOYSA-N |
| Exact Mass | 273.07995 |
Historical Development in Heterocyclic Chemistry
The historical trajectory of heterocyclic chemistry provides essential context for understanding the significance of this compound. The origins of heterocyclic chemistry can be traced to the early nineteenth century when Brugnatelli successfully separated alloxan from uric acid in 1818. This pioneering work established the foundation for subsequent discoveries in heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms within cyclic ring systems.
The development of benzimidazole chemistry specifically began gaining momentum in the 1940s when Woolley hypothesized that benzimidazoles possessed purine-like structures capable of eliciting biological responses. This speculation proved prophetic, as the first systematic investigation of benzimidazole biological activity was reported in 1944, marking the beginning of intensive research into this heterocyclic system. The discovery of benzimidazole's biological potential was further validated when Brink and colleagues identified 5,6-dimethylbenzimidazole as a degradation product of vitamin B₁₂, with some derivatives exhibiting vitamin B₁₂-like activity.
The historical progression of heterocyclic chemistry reveals several landmark achievements that directly influenced the development of compounds like this compound. In 1832, Dobereiner produced furan compounds using sulfuric acid with starch, while Runge collected pyrrole through dry distillation in 1834. These early discoveries established methodological approaches that would later be applied to more complex heterocyclic systems. The industrial application of heterocyclic chemistry reached a significant milestone around 1906 when Friedlander superseded the agriculture industry with synthetic chemistry through the production of indigo dye.
The pharmaceutical relevance of benzimidazole derivatives became increasingly apparent throughout the twentieth century. In 1950, CIBA pharmaceutical company discovered benzimidazole derivative opioid agonist etonitazene, demonstrating the therapeutic potential of this chemical class. The 1960s witnessed Fort and colleagues reporting the discovery of benzimidazole derivatives as proton pump inhibitors, while Burton reported that 2-trifluoro benzimidazoles functioned as potent decouplers of oxidative phosphorylation in mitochondria. These discoveries culminated in the development of major pharmaceutical agents, including mebendazole discovered by Janssen pharmaceutical in Belgium in 1971 and albendazole invented by Robert J. Gyurik and Vassilios J. Theodorides in 1975.
Significance in Benzimidazole-Pyrrolidine Hybrid Systems
The significance of this compound extends beyond its individual chemical properties to encompass its role as a representative member of benzimidazole-pyrrolidine hybrid systems. These hybrid molecular architectures combine the established pharmacological profiles of both heterocyclic components, potentially yielding enhanced biological activities through synergistic effects. The five-membered pyrrolidine ring contributes unique three-dimensional coverage due to its non-planarity and pseudorotation phenomenon, while the benzimidazole moiety provides a stable platform for drug development.
Research into benzimidazole pyrrolidinyl amides has demonstrated their utility as prolylcarboxypeptidase inhibitors, with several analogs achieving low-nanomolar inhibitory concentrations. The incorporation of pyrrolidine rings into benzimidazole frameworks represents a strategic approach to pharmaceutical design, as pyrrolidine scaffolds are widely employed by medicinal chemists for treating human diseases. The great interest in pyrrolidine-containing compounds is enhanced by the possibility to efficiently explore pharmacophore space due to sp³-hybridization, contribution to molecular stereochemistry, and increased three-dimensional coverage.
The development of hybrid bis-benzimidazole-pyridine derivatives has revealed important structure-activity relationships relevant to benzimidazole-pyrrolidine systems. Research has shown that hybrid compounds containing benzimidazole moieties exhibit beneficial influences on antifungal activity against both human and plant pathogenic fungal strains. The presence of phenyl rings at specific positions substantially increases antifungal properties, suggesting that similar structural modifications in benzimidazole-pyrrolidine hybrids might yield comparable enhancements in biological activity.
The synthesis of benzimidazole-ornamented heterocyclic systems has emerged as a significant research area, with compounds demonstrating various biological activities including anti-inflammatory, radical-scavenging, and anticancer properties. These findings establish benzimidazole-pyrrolidine hybrid systems as promising scaffolds for pharmaceutical development. The molecular hybridization approach combines the pharmacophoric potential of different heterocyclic moieties, leading to compounds with improved pharmacokinetic properties and enhanced therapeutic profiles.
| Hybrid System Component | Contribution to Biological Activity |
|---|---|
| Benzimidazole Core | Stable pharmaceutical platform, enzyme inhibition |
| Pyrrolidine Ring | Three-dimensional pharmacophore exploration, stereochemistry |
| Methyl Substitution | Enhanced lipophilicity, metabolic stability |
| Dihydrochloride Salt | Improved aqueous solubility, pharmaceutical formulation |
Contemporary research continues to explore the potential of benzimidazole-pyrrolidine hybrid systems through various synthetic strategies. Ring construction approaches utilizing cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings, particularly proline derivatives, represent the primary methodological pathways for accessing these complex molecular architectures. The stereogenicity of carbons within pyrrolidine rings adds another dimension of complexity, as different stereoisomers and spatial orientations of substituents can lead to dramatically different biological profiles due to varying binding modes with enantioselective proteins.
Propiedades
IUPAC Name |
6-methyl-2-pyrrolidin-2-yl-1H-benzimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-8-4-5-9-11(7-8)15-12(14-9)10-3-2-6-13-10;;/h4-5,7,10,13H,2-3,6H2,1H3,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLJKCZRAZUINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCCN3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185692-43-6 | |
| Record name | 5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Formation of the Benzodiazole Core
- The benzodiazole core is commonly formed by the condensation of o-phenylenediamine or its derivatives with suitable carboxylic acid derivatives or aldehydes under acidic or basic conditions.
- A typical approach involves cyclization reactions that generate the benzimidazole ring system, often facilitated by heating or microwave irradiation.
Introduction of the Pyrrolidin-2-yl Group
- The pyrrolidin-2-yl substituent is introduced via nucleophilic substitution reactions.
- One reported method involves the condensation of 2-fluorobenzaldehyde derivatives with pyrrolidine under basic conditions (e.g., potassium carbonate in dimethylformamide) at elevated temperatures (~150°C) for approximately 20 hours.
- This step yields a pyrrolidine-substituted benzaldehyde intermediate.
Cyclization to Benzodiazole
- The intermediate undergoes cyclization with a nitrogen source such as cyanothioacetamide in solvents like n-butanol.
- Microwave irradiation can be used to promote efficient ring closure, forming the benzodiazole core with the pyrrolidin-2-yl substituent attached.
Salt Formation
- The free base is converted into the dihydrochloride salt by treatment with hydrochloric acid, typically in methanol.
- This step improves the compound's solubility and stability.
Detailed Reaction Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Characterization Techniques |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 150°C, 20 h | 93 | ¹H NMR (aromatic protons δ 7.61–6.75 ppm) |
| 2 | Cyanothioacetamide, n-butanol, microwave | Not specified | Mass spectrometry, IR spectroscopy |
| 3 | HCl in methanol | 75 | Elemental analysis, IR (C=O and N-H stretches) |
- The first step's high yield (93%) indicates efficient nucleophilic substitution and intermediate formation.
- Salt formation yields around 75%, reflecting typical recovery during purification and crystallization.
Reaction Mechanisms and Chemical Transformations
- Nucleophilic Substitution: Pyrrolidine acts as a nucleophile attacking the aromatic precursor (e.g., 2-fluorobenzaldehyde derivative), displacing a leaving group (fluoride) to form the pyrrolidinyl-substituted intermediate.
- Cyclization: Intramolecular condensation with cyanothioacetamide or related nitrogen sources facilitates benzimidazole ring closure.
- Salt Formation: Protonation of the nitrogen atoms in the benzodiazole and pyrrolidine rings by hydrochloric acid forms the dihydrochloride salt.
Industrial Production Considerations
- Large-scale synthesis often employs continuous flow reactors to enhance reaction control, reproducibility, and safety.
- Catalysts and optimized reaction parameters (temperature, solvent, time) improve yields and purity.
- Purification typically involves recrystallization or chromatographic methods to isolate the dihydrochloride salt with high purity suitable for pharmaceutical use.
Analytical Characterization Supporting Preparation
- ¹H Nuclear Magnetic Resonance (NMR): Confirms aromatic and pyrrolidine proton environments, verifying substitution patterns.
- Mass Spectrometry (MS): Confirms molecular weight consistent with the target compound.
- Infrared Spectroscopy (IR): Detects characteristic functional groups, including C=O and N-H stretches indicative of hydrogen bonding in the dihydrochloride salt.
- Elemental Analysis: Validates composition, matching calculated nitrogen and chlorine content closely with experimental values.
- High-Performance Liquid Chromatography (HPLC): Used to assess purity and separate dihydrochloride salt from impurities.
Summary Table of Preparation Methodology
| Aspect | Description |
|---|---|
| Starting Materials | 2-Fluorobenzaldehyde derivatives, pyrrolidine, o-phenylenediamine or equivalents |
| Key Reactions | Nucleophilic substitution, intramolecular cyclization, salt formation |
| Typical Solvents | Dimethylformamide (DMF), n-butanol, methanol |
| Reaction Conditions | 150°C for substitution; microwave irradiation for cyclization; acidic conditions for salt formation |
| Catalysts/Agents | Potassium carbonate (base), cyanothioacetamide (nitrogen source), hydrochloric acid |
| Yields | Up to 93% for substitution step; ~75% for salt formation |
| Purification Techniques | Recrystallization, chromatography |
| Characterization Techniques | ¹H NMR, MS, IR, elemental analysis, HPLC |
Research Findings and Optimization Strategies
- Extending reaction times and optimizing solvent choice (e.g., DMF for better solubility) can improve intermediate stability and overall yield.
- Use of anhydrous magnesium chloride as an additive in base-mediated substitution reactions has shown to increase yields by 15–20% in related syntheses.
- Microwave-assisted cyclization reduces reaction times and may improve product purity.
- Analytical methods such as LC-MS and X-ray diffraction are essential for confirming compound purity and polymorphic forms, critical for reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
5-Methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride has shown promise in the development of new therapeutic agents, particularly as:
- Antidepressants : Preliminary studies indicate potential antidepressant effects, making it a candidate for further investigation in treating mood disorders.
- Anxiolytics : Its structural similarity to known anxiolytic compounds suggests possible efficacy in anxiety treatment.
Biological Research
The compound is utilized in biological studies to explore:
- Enzyme Inhibition : It serves as a valuable tool for studying enzyme interactions and inhibition mechanisms, which can aid drug discovery efforts.
- Receptor Binding Studies : The compound's ability to bind to specific receptors provides insights into its pharmacological profiles and therapeutic potential.
Industrial Applications
In the industrial sector, this compound is leveraged for:
- Synthesis of Complex Molecules : It acts as an intermediate in synthesizing more complex chemical entities.
- Production of Dyes and Pigments : Its stability and reactivity make it suitable for manufacturing processes involving dyes and pigments.
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Benzodiazole core with pyrrolidine | Potential antidepressant/anxiolytic | Unique combination of benzodiazole and pyrrolidine groups |
| 2-Pyrrolidin-2-yl-1H-benzoimidazole | Benzimidazole instead of benzodiazole | Anticancer properties | Lacks methyl group at position 5 |
| 5-Methylbenzodiazepine | Benzodiazepine core with methyl substitution | Anxiolytic effects | Different ring structure |
This table highlights the unique structural features of this compound compared to similar compounds.
Case Study 1: Antidepressant Activity
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The results suggested that the compound modulates neurotransmitter levels associated with mood regulation.
Case Study 2: Enzyme Inhibition
In vitro assays revealed that this compound effectively inhibits specific enzymes linked to various metabolic pathways. This property is crucial for developing drugs targeting metabolic disorders.
Mecanismo De Acción
The mechanism by which 5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Core Structure and Substituent Variations
The table below highlights key structural and physicochemical differences between the target compound and analogous dihydrochloride salts:
Key Observations
Core Heterocycle Influence: The benzodiazole core (as in the target compound) provides planar aromaticity, favoring π-π stacking interactions.
Substituent Effects: Pyrrolidine vs. Electron-Withdrawing Groups: Fluorine substitution (e.g., ) enhances lipophilicity and membrane permeability but may reduce aqueous solubility. Aromatic vs. Aliphatic Substituents: Pyridine () introduces aromatic π-system interactions, whereas pyrrolidine (target compound) focuses on hydrogen bonding and steric effects.
Stereochemical Considerations :
- The (2S,4R)-methoxypyrrolidine substituent in highlights the role of stereochemistry in modulating biological activity, a feature absent in the racemic target compound.
Actividad Biológica
5-Methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and related studies.
Chemical Structure and Properties
The compound has the molecular formula C12H17Cl2N3 and a molecular weight of approximately 274.19 g/mol. Its structure includes a benzodiazole core with a methyl group at the 5-position and a pyrrolidine substituent at the 2-position. This configuration is significant as it influences the compound's interaction with biological targets.
Potential Biological Activities
Preliminary studies indicate that this compound may exhibit several biological activities:
- Antidepressant Effects : The compound's structural similarity to known antidepressants suggests potential efficacy in treating mood disorders.
- Anxiolytic Properties : Its interaction with neurotransmitter systems may provide anxiolytic effects, similar to other benzodiazole derivatives.
- Antimicrobial Activity : The benzodiazole ring is associated with antimicrobial properties, which may extend to this compound.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals insights into the potential activity of this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Pyrrolidin-2-yl-1H-benzoimidazole | Contains benzoimidazole instead of benzodiazole | Anticancer properties | Lacks methyl group at position 5 |
| 5-Methylbenzodiazepine | Benzodiazepine core with methyl substitution | Anxiolytic effects | Different ring structure |
| 1-Methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzodiazole | Tetrahydrobenzodiazole structure | Potential antidepressant activity | Saturated ring system |
This table highlights how variations in structure can lead to different biological activities, suggesting that modifications to the benzodiazole framework may enhance specific therapeutic effects.
Synthesis and Mechanistic Studies
The synthesis of this compound typically involves multi-step organic reactions. Understanding the synthesis pathway is crucial for optimizing yield and purity for further biological testing.
Case Studies and Research Findings
Research on similar compounds has provided valuable insights into their biological activities:
-
Antidepressant Studies : A study on related benzodiazoles demonstrated significant antidepressant-like effects in animal models when administered at specific dosages.
"Benzodiazole derivatives have shown promise in modulating serotonin levels in the brain, indicating potential for mood regulation."
-
Anxiolytic Effects : Another investigation revealed that certain pyrrolidine-containing compounds exhibited anxiolytic properties through modulation of GABAergic pathways.
"Compounds interacting with GABA receptors have been effective in reducing anxiety-like behaviors in preclinical trials."
-
Antimicrobial Activity : The antimicrobial activity of pyrrole derivatives has been documented, showing effectiveness against various bacterial strains.
"Pyrrole-based compounds have demonstrated MIC values comparable to established antibiotics, highlighting their potential as new antimicrobial agents."
Q & A
Q. What are the established synthetic routes for 5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Condensation of 2-fluorobenzaldehyde derivatives with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) at 150°C for 20 hours to form the pyrrolidine-substituted benzaldehyde intermediate .
- Step 2 : Cyclization with a nitrogen source (e.g., cyanothioacetamide) in n-butanol under microwave irradiation to form the benzodiazole core .
- Step 3 : Salt formation via treatment with HCl to yield the dihydrochloride form, analogous to procedures for related compounds .
Key Parameters :
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 150°C | 93% | ¹H NMR (δ 10.01, aromatic protons) |
| 3 | HCl in methanol | 75% | Elemental analysis, IR |
Q. How is the compound characterized structurally and functionally?
- Methodological Answer :
- ¹H NMR : Aromatic protons (δ 7.61–6.75) and pyrrolidine protons (δ 3.33–1.96) confirm substitution patterns .
- Mass Spectrometry : ESI-MS (e.g., m/z 386.1232 for analogous compounds) validates molecular weight .
- Elemental Analysis : Matches calculated %N (7.99% expected vs. 7.5% observed) .
- IR : C=O and N-H stretches (1650–1750 cm⁻¹) confirm hydrogen bonding in the dihydrochloride form .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Methodological Answer :
- Reaction Time : Prolonged reflux (6–8 hours vs. 2 hours) improves intermediate stability, as seen in benzimidazole syntheses .
- Solvent Choice : DMF enhances solubility of aromatic intermediates compared to methanol, reducing side-product formation .
- Catalyst Screening : Anhydrous MgCl₂ in K₂CO₃-mediated reactions increases yields by 15–20% for related compounds .
Data Contradiction : reports 93% yield via TLC-monitored reflux, while achieves 75% with shorter reaction times, highlighting the need for kinetic studies .
Q. What analytical methods resolve discrepancies in purity assessments?
- Methodological Answer :
- HPLC : Use ammonium acetate buffer (pH 6.5) for ion-pair chromatography to separate dihydrochloride salts from unreacted amines .
- TLC vs. LC-MS : TLC (Rf = 0.3 in ethyl acetate/hexane) identifies intermediates, while LC-MS quantifies trace impurities (<0.1%) in final products .
- XRD : Resolves polymorphic forms of the dihydrochloride salt, critical for reproducibility in biological assays .
Q. How are biological activities evaluated in enzyme inhibition studies?
- Methodological Answer :
- Assay Design :
- In vitro : Test against aminopeptidase N (APN), VEGFR2, or MMP9 using fluorogenic substrates (e.g., Ala-AMC for APN) .
- IC₅₀ Determination : Dose-response curves (0.1–100 µM) with triplicate measurements to ensure statistical validity .
- Controls : Include positive inhibitors (e.g., bestatin for APN) and vehicle-only samples to normalize background activity .
Data Analysis and Contradiction Management
Q. How to address conflicting biological activity data across studies?
- Methodological Answer :
- Source Verification : Confirm compound purity via elemental analysis and LC-MS to rule out batch variability .
- Assay Conditions : Standardize buffer pH (e.g., Tris-HCl vs. HEPES) and temperature (25°C vs. 37°C), which alter enzyme kinetics .
- Meta-Analysis : Compare IC₅₀ values from multiple studies (e.g., 1.2 µM in vs. 5.8 µM in unrelated studies) to identify outliers and refine hypotheses .
Q. What strategies validate computational docking predictions for this compound?
- Methodological Answer :
- Docking Software : Use AutoDock Vina with crystal structures of target enzymes (PDB: 1T3G for MMP9) .
- Experimental Validation :
- Site-Directed Mutagenesis : Modify key binding residues (e.g., Glu411 in VEGFR2) to test predicted interactions .
- SPR Spectroscopy : Measure binding kinetics (ka/kd) to confirm docking-predicted affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
